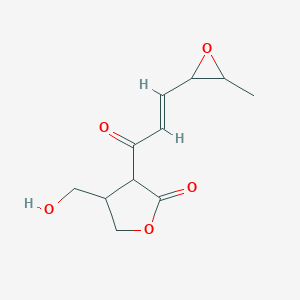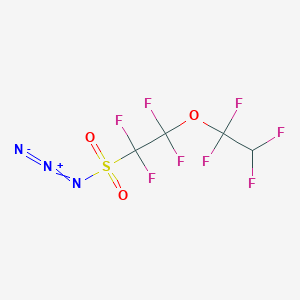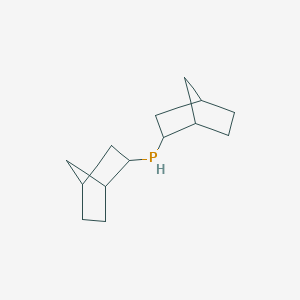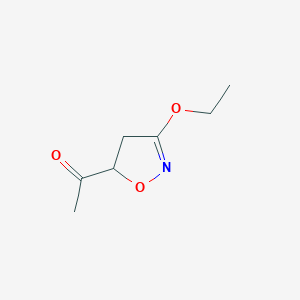
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as furanone C-30 and is a member of the furanone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is not fully understood. However, it is believed to work by interfering with the signaling pathways that bacteria use to communicate with each other. This results in the disruption of bacterial biofilms and the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. It has also been shown to disrupt the formation of bacterial biofilms, which are a major factor in the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- in lab experiments is its ability to inhibit bacterial growth and biofilm formation. This makes it a valuable tool for studying the mechanisms of bacterial communication and the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-. One area of research is the development of new antibiotics and other antimicrobial agents based on this compound. Another area of research is the study of its potential applications in other fields, such as agriculture and food preservation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a quorum sensing inhibitor. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of this process can lead to the development of new antibiotics and other antimicrobial agents.
Propiedades
Número CAS |
132605-69-7 |
|---|---|
Nombre del producto |
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- |
Fórmula molecular |
C11H14O6 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+ |
Clave InChI |
XSBZCRLGWCIMRF-NSCUHMNNSA-N |
SMILES isomérico |
CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO |
SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
SMILES canónico |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Sinónimos |
2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








